molecular formula C19H22N4O2S B12689884 L-Valine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide CAS No. 84409-79-0

L-Valine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide

Katalognummer: B12689884
CAS-Nummer: 84409-79-0
Molekulargewicht: 370.5 g/mol
InChI-Schlüssel: POQOZUROISBZLK-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Valine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide is a compound that combines the amino acid L-Valine with a phenothiazine derivative. Phenothiazine derivatives are known for their diverse biological activities, including antipsychotic, antimicrobial, and anticancer properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide typically involves the reaction of L-Valine with a phenothiazine derivative. One common method involves the condensation of L-Valine with 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

L-Valine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenothiazine derivatives .

Wissenschaftliche Forschungsanwendungen

L-Valine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases, including cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of L-Valine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with various biological targets, including enzymes and receptors, leading to its diverse biological activities. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Valine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide is unique due to its combination of the amino acid L-Valine with a phenothiazine derivative. This combination may confer unique biological activities and potential therapeutic applications that are not observed with other similar compounds .

Eigenschaften

CAS-Nummer

84409-79-0

Molekularformel

C19H22N4O2S

Molekulargewicht

370.5 g/mol

IUPAC-Name

(2S)-2-amino-3-methyl-N'-(2-oxo-2-phenothiazin-10-ylethyl)butanehydrazide

InChI

InChI=1S/C19H22N4O2S/c1-12(2)18(20)19(25)22-21-11-17(24)23-13-7-3-5-9-15(13)26-16-10-6-4-8-14(16)23/h3-10,12,18,21H,11,20H2,1-2H3,(H,22,25)/t18-/m0/s1

InChI-Schlüssel

POQOZUROISBZLK-SFHVURJKSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)NNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)N

Kanonische SMILES

CC(C)C(C(=O)NNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.